- Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia., World Intellectual Property Organization, , ,
Cas no 946427-88-9 (Ethyl 6-bromo-1-benzothiophene-3-carboxylate)
Ethyl 6-bromo-1-benzothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester
- ethyl 6-bromo-1-benzothiophene-3-carboxylate
- ethyl6-bromo-1-benzothiophene-3-carboxylate
- Ethyl 6-bromobenzo[b]thiophene-3-carboxylate
- AMY12343
- SB15853
- Benzo[b]thiophene-3-carboxylic acid, 6-bromo-, ethyl ester
- Ethyl 6-bromobenzo[b]thiophene-3-carboxylate (ACI)
- Ethyl6-bromobenzo[b]thiophene-3-carboxylate
- SY099536
- SCHEMBL1096821
- CS-0049426
- MFCD28501951
- AKOS027338366
- Ethyl 6-Bromobenzothiophene-3-carboxylate
- P14915
- 946427-88-9
- AS-52352
- WMB42788
- Ethyl 6-bromo-1-benzothiophene-3-carboxylate
-
- MDL: MFCD28501951
- Inchi: 1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
- InChI Key: POLGDYGGGGODRD-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)SC=C2C(=O)OCC
Computed Properties
- Exact Mass: 283.95066 g/mol
- Monoisotopic Mass: 283.95066 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 285.16
- XLogP3: 3.9
- Topological Polar Surface Area: 54.5
Ethyl 6-bromo-1-benzothiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326309-1g |
Ethyl 6-bromo-1-benzothiophene-3-carboxylate |
946427-88-9 | 95%+ | 1g |
$341 | 2021-06-16 | |
| Chemenu | CM326309-5g |
Ethyl 6-bromo-1-benzothiophene-3-carboxylate |
946427-88-9 | 95%+ | 5g |
$1279 | 2021-06-16 | |
| Chemenu | CM326309-10g |
Ethyl 6-bromo-1-benzothiophene-3-carboxylate |
946427-88-9 | 95%+ | 10g |
$1707 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG792-1g |
Ethyl 6-bromo-1-benzothiophene-3-carboxylate |
946427-88-9 | 97% | 1g |
2043.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG792-200mg |
Ethyl 6-bromo-1-benzothiophene-3-carboxylate |
946427-88-9 | 97% | 200mg |
583.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG792-50mg |
Ethyl 6-bromo-1-benzothiophene-3-carboxylate |
946427-88-9 | 97% | 50mg |
233.0CNY | 2021-07-10 | |
| Ambeed | A180628-250mg |
Ethyl 6-bromobenzo[b]thiophene-3-carboxylate |
946427-88-9 | 97% | 250mg |
$39.0 | 2025-04-14 | |
| Ambeed | A180628-1g |
Ethyl 6-bromobenzo[b]thiophene-3-carboxylate |
946427-88-9 | 97% | 1g |
$85.0 | 2025-04-14 | |
| Ambeed | A180628-5g |
Ethyl 6-bromobenzo[b]thiophene-3-carboxylate |
946427-88-9 | 97% | 5g |
$306.0 | 2025-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447749-250mg |
Ethyl 6-bromobenzo[b]thiophene-3-carboxylate |
946427-88-9 | 97% | 250mg |
¥122.0 | 2024-04-17 |
Ethyl 6-bromo-1-benzothiophene-3-carboxylate Production Method
Production Method 1
Production Method 2
1.2 Solvents: Dichloromethane ; 1 h, -25 - -20 °C; 30 min, -25 - -20 °C; 1.5 h, 18 - 20 °C
1.3 Solvents: Dichloromethane ; -10 - 0 °C; 10 - 20 °C; 1 h, 60 - 70 °C
- Preparation of 3-phenylisoxazole derivatives for treatment of dyslipidemia, World Intellectual Property Organization, , ,
Ethyl 6-bromo-1-benzothiophene-3-carboxylate Raw materials
Ethyl 6-bromo-1-benzothiophene-3-carboxylate Preparation Products
Ethyl 6-bromo-1-benzothiophene-3-carboxylate Suppliers
Ethyl 6-bromo-1-benzothiophene-3-carboxylate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Ethyl 6-bromo-1-benzothiophene-3-carboxylate
Recent Advances in the Application of Ethyl 6-bromo-1-benzothiophene-3-carboxylate (CAS: 946427-88-9) in Chemical Biology and Pharmaceutical Research
Ethyl 6-bromo-1-benzothiophene-3-carboxylate (CAS: 946427-88-9) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents. Recent studies have highlighted its versatility in medicinal chemistry, where it serves as a building block for the construction of benzothiophene-based scaffolds. These scaffolds are increasingly recognized for their potential in targeting various disease pathways, including cancer, inflammation, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 6-bromo-1-benzothiophene-3-carboxylate in the synthesis of potent kinase inhibitors. The researchers utilized this compound as a precursor to develop a series of derivatives that exhibited significant activity against tyrosine kinases implicated in cancer progression. The study reported a 60% inhibition rate at nanomolar concentrations, suggesting its potential as a lead compound for further optimization.
In the field of antimicrobial research, Ethyl 6-bromo-1-benzothiophene-3-carboxylate has shown promise as a starting material for the development of new antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described its use in creating analogs with enhanced activity against drug-resistant bacterial strains. The structural modifications introduced at the 6-bromo position were found to significantly improve membrane permeability and target binding affinity.
The compound's mechanism of action has been further elucidated through computational modeling studies. Molecular docking simulations have revealed that derivatives of Ethyl 6-bromo-1-benzothiophene-3-carboxylate can effectively interact with the ATP-binding sites of various enzymes, providing a rational basis for their biological activity. These findings were corroborated by X-ray crystallography data published in a 2024 Nature Communications article.
Recent advancements in synthetic methodology have also improved the accessibility of Ethyl 6-bromo-1-benzothiophene-3-carboxylate. A 2023 patent application (WO2023124567) disclosed a novel, high-yield synthesis route that reduces production costs while maintaining excellent purity levels. This development is particularly significant for scaling up production to meet the growing demand in pharmaceutical research.
Ongoing clinical trials are investigating the therapeutic potential of compounds derived from Ethyl 6-bromo-1-benzothiophene-3-carboxylate. Phase I studies for a candidate oncology drug have shown favorable pharmacokinetic profiles and manageable toxicity, as reported at the 2024 American Association for Cancer Research annual meeting. These results support further development of this chemical class as potential therapeutics.
Future research directions are focusing on expanding the structural diversity of Ethyl 6-bromo-1-benzothiophene-3-carboxylate derivatives through innovative synthetic strategies. Recent work has explored its use in click chemistry reactions and as a platform for combinatorial library development, opening new avenues for drug discovery and chemical biology applications.
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